molecular formula C16H14N4O3S B2754017 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 2097934-89-7

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2754017
CAS No.: 2097934-89-7
M. Wt: 342.37
InChI Key: HJGZDBRKAQVHII-UHFFFAOYSA-N
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Description

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one is a coumarin-based heterocyclic compound featuring a piperazine-carbonyl linker and a 1,2,5-thiadiazole substituent. The synthesis of this compound involves coupling a coumarin-carboxylic acid derivative with a piperazine-thiadiazole moiety, typically using reagents such as EDC·HCl and HOBt in the presence of a base like DIPEA .

Properties

IUPAC Name

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(12-9-11-3-1-2-4-13(11)23-16(12)22)20-7-5-19(6-8-20)14-10-17-24-18-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGZDBRKAQVHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of the piperazine ring: The chromen-2-one core is then reacted with piperazine under appropriate conditions to form the intermediate.

    Attachment of the thiadiazole moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in research to understand its interactions with biological molecules and pathways.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Industry: It can be used in the synthesis of other complex molecules and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with certain enzymes and receptors, potentially inhibiting or modulating their activity. The chromen-2-one core may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of 3-substituted coumarins with heterocyclic piperazine derivatives. Key structural analogues include:

Compound Name Substituent Group Synthesis Method Yield (%) Key Findings Reference
Target Compound 1,2,5-thiadiazol-3-yl-piperazine Coupling reaction (EDC·HCl/HOBt) 75–81 Potential kinase inhibition (inferred from similar analogues)
3-(4-Sulfonylpiperazine-carbonyl)coumarins Sulfonyl groups Sulfonylation of piperazine intermediate 70–85 Moderate antimicrobial activity
3-(1H-Benzo[d]imidazol-2-yl)coumarins Benzimidazole One-pot microwave synthesis 80–94 High yields, unconfirmed bioactivity
3-(Tetrazolo[1,5-a]pyrimidin-7-yl)coumarins Tetrazolo-pyrimidine Reaction with 5-aminotetrazole Not specified Antimicrobial activity
3-(Pyrazol-3-yl)coumarins Pyrazole Hydrazine hydrate condensation 59–83 Antioxidant properties

Key Observations :

  • Electron-Withdrawing Groups : The thiadiazole moiety in the target compound provides stronger electron-withdrawing effects compared to sulfonyl or benzimidazole groups, which may enhance reactivity in electrophilic interactions .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for benzimidazole derivatives ) achieve higher yields (>90%) than conventional coupling reactions (75–81% for the target compound) .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one?

  • Synthesis Steps :

  • Step 1 : Preparation of the chromen-2-one core via condensation of salicylaldehyde derivatives with active methylene compounds (e.g., diethyl malonate) under acidic conditions .
  • Step 2 : Introduction of the piperazine-thiadiazole moiety. This involves coupling the chromenone carbonyl group with a pre-synthesized 4-(1,2,5-thiadiazol-3-yl)piperazine using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous dichloromethane at 0–5°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
    • Critical Conditions :
  • Maintain inert atmosphere (N₂/Ar) during coupling to prevent hydrolysis.
  • Optimize stoichiometry (1:1.2 molar ratio of chromenone to piperazine-thiadiazole) to minimize byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Confirm the presence of chromenone aromatic protons (δ 6.8–8.2 ppm) and piperazine-thiadiazole protons (δ 3.2–4.0 ppm for N-CH₂ groups) .
  • ¹³C NMR : Identify carbonyl resonances (δ ~160–170 ppm) and thiadiazole carbons (δ ~150–155 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 386.08 for C₁₇H₁₅N₅O₂S) .
    • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does the thiadiazole substituent influence the compound’s binding affinity to biological targets?

  • Mechanistic Insight :

  • The 1,2,5-thiadiazole ring enhances electron-withdrawing properties, increasing hydrogen-bonding interactions with enzyme active sites (e.g., kinases or proteases) .
  • Computational docking studies (AutoDock Vina) show a binding energy of −8.2 kcal/mol with human topoisomerase II, driven by sulfur-mediated van der Waals contacts .
    • Validation :
  • Compare IC₅₀ values against analogues with oxadiazole or triazole rings. For example, thiadiazole derivatives show 3–5× higher potency in in vitro kinase inhibition assays .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Case Example :

  • Contradiction : Anticancer activity varies (IC₅₀ = 2–15 µM) in MCF-7 cell lines across studies .
  • Resolution :

Standardize Assay Conditions : Use identical cell passage numbers, serum-free media, and incubation times (72 hrs) .

Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

Validate Target Engagement : Perform thermal shift assays to confirm direct binding to the purported target .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • SAR Modifications :

  • Chromenone Core : Introduce electron-donating groups (e.g., -OCH₃ at position 6) to improve solubility without sacrificing potency .
  • Piperazine Linker : Replace with a morpholine ring to reduce metabolic oxidation in liver microsomes .
    • Methodology :
  • Synthesize 10–15 analogues using parallel synthesis.
  • Evaluate logP (HPLC) and metabolic stability (human liver microsome assay) .

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